Product packaging for Eslicarbazepine acetate(Cat. No.:)

Eslicarbazepine acetate

Cat. No.: B1242071
M. Wt: 296.32 g/mol
InChI Key: QIALRBLEEWJACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eslicarbazepine acetate is a third-generation member of the dibenzazepine family and a once-daily antiepileptic drug approved for the treatment of partial-onset seizures . It is a prodrug that is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine (S-licarbazepine) . Its primary mechanism of action is as a potent and competitive blocker of voltage-gated sodium channels (VGSCs) . Unlike first-generation compounds, this compound has a higher affinity for the inactivated state of the sodium channel and is noted for selectively enhancing slow inactivation of VGSCs, which reduces neuronal hyperactivity and the propagation of seizures with a potentially improved tolerability profile . This compound also inhibits Cav3.2 T-type calcium channels, which may contribute to its anticonvulsant effect and suggests a potential role in modulating epileptogenesis . A key research advantage of this compound is its optimized pharmacokinetic profile. It is not metabolized to carbamazepine-10,11-epoxide—a metabolite associated with adverse effects—and has a low potential for drug-drug interactions as it is a weak inducer of CYP3A4 and an inhibitor of CYP2C19 . Its once-daily dosing is supported by a long effective half-life of 20-24 hours . Clinical and real-world evidence supports its research value. Phase III clinical trials established its efficacy in significantly reducing seizure frequency , and large real-world audits, such as the Euro-ESLI study, have confirmed its effectiveness and safety in broader patient populations, including those refractory to previous treatments . This makes this compound a highly relevant compound for research in neuropharmacology, particularly for investigating novel mechanisms of seizure control and for preclinical studies comparing next-generation antiepileptic drugs. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N2O3 B1242071 Eslicarbazepine acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIALRBLEEWJACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacodynamics of Eslicarbazepine

Interaction Profile with Specific Ion Channel Subtypes

Inhibition of T-type Calcium Channels

In addition to its effects on sodium channels, eslicarbazepine (B1671253) has been shown to inhibit T-type calcium channels, specifically the CaV3.2 subtype. drugbank.commedicinenet.comnih.gov This action is considered a contributing factor to its anticonvulsant properties. drugbank.commedicinenet.com T-type calcium channels are crucial in regulating neuronal excitability, and their induction is a key step in the development of epilepsy. nih.govaesnet.org

Preclinical studies using the whole-cell patch-clamp technique demonstrated that eslicarbazepine potently inhibits human CaV3.2 inward currents. nih.govaesnet.org The inhibition follows a two-site binding model, suggesting both high-affinity and low-affinity binding sites. aesnet.org For instance, the dose-response relationship for CaV3.2 channel blockade by eslicarbazepine revealed a high-affinity block with an IC50 of 0.43 μM and a lower affinity block with an IC50 of 62.6 μM. researchgate.net In contrast, eslicarbazepine showed low sensitivity towards the high-threshold CaV2.1 calcium channel. researchgate.net

Notably, eslicarbazepine demonstrates a higher potency for blocking CaV3.2 currents compared to carbamazepine (B1668303). nih.gov While eslicarbazepine effectively inhibits both high- and low-affinity hCaV3.2 inward currents, carbamazepine has been shown to inhibit hCaV2.1 calcium peak currents. nih.gov This distinction in calcium channel activity highlights a key difference in the pharmacodynamic profiles of these related compounds. nih.gov

Inhibitory Effects of Eslicarbazepine on T-type Calcium Channels
Channel SubtypeEffectIC50 (High Affinity)IC50 (Low Affinity)Reference
CaV3.2Inhibition0.43 μM62.6 μM researchgate.net
CaV2.1Low SensitivityNot ApplicableNot Applicable researchgate.net

Inhibition of Cardiac VGSC Isoforms (e.g., NaV1.5) in Preclinical Models

While eslicarbazepine acetate (B1210297) has not been linked to significant cardiotoxicity in healthy individuals, a prolongation of the PR interval on electrocardiograms has been noted, suggesting a potential interaction with the cardiac NaV1.5 sodium channel isoform. nih.govresearchgate.netfrontiersin.org Preclinical investigations have explored the electrophysiological effects of both eslicarbazepine acetate and its active metabolite, S-licarbazepine, on NaV1.5 channels. nih.govresearchgate.net

Using whole-cell patch-clamp recordings in two different model systems—one endogenously expressing the "neonatal" NaV1.5 splice variant and another stably over-expressing the "adult" NaV1.5 splice variant—researchers found that both eslicarbazepine and S-licarbazepine inhibit transient and persistent sodium currents. nih.govresearchgate.netfrontiersin.org Furthermore, they were shown to hyperpolarize the voltage-dependence of fast inactivation and slow the recovery from channel inactivation. nih.govfrontiersin.org These findings provide a potential mechanistic explanation for the observed PR interval prolongation in patients treated with this compound. nih.govresearchgate.netfrontiersin.org

Comparative Molecular Pharmacology within the Dibenzazepine (B1670418) Family

This compound belongs to the dibenzazepine family, which also includes carbamazepine and oxcarbazepine (B1677851). nih.govnih.gov While structurally related, there are significant differences in their molecular pharmacology. nih.gov

Mechanistic Differences in VGSC Interaction Compared to Carbamazepine and Oxcarbazepine

A key distinction lies in their interaction with voltage-gated sodium channels. nih.govnih.gov Eslicarbazepine primarily enhances the slow inactivation of VGSCs, whereas carbamazepine and oxcarbazepine are thought to primarily affect the fast inactivation of these channels. nih.govnih.govnih.gov Slow inactivation is a process that involves a more substantial conformational change in the channel pore and is believed to be more influential during prolonged neuronal depolarization, such as that occurring during a seizure. epilepsysociety.org.uknih.gov

In preclinical studies using mouse neuroblastoma cells, at a concentration of 250 μM, eslicarbazepine did not affect the voltage dependence of fast inactivation. nih.govmonash.edunsolns.com In contrast, carbamazepine and oxcarbazepine shifted the half-maximal voltage (V0.5) of fast inactivation by -12.0 mV and -16.6 mV, respectively. nih.govmonash.edunsolns.com Furthermore, recovery from fast inactivation for channels treated with eslicarbazepine was similar to control conditions, while it was significantly slower for channels treated with carbamazepine and oxcarbazepine. nih.govmonash.edunsolns.com

Eslicarbazepine also exhibits a higher affinity for the inactivated state of the VGSC compared to the resting state, which is a feature that enhances its selectivity for rapidly firing "epileptic" neurons over neurons with normal activity. nih.govtandfonline.com This selectivity may contribute to its efficacy in cases of resistance to carbamazepine. nih.gov

Comparative Effects on VGSC Fast and Slow Inactivation (at 250 μM)
CompoundShift in V0.5 of Fast Inactivation (mV)Shift in V0.5 of Slow Inactivation (mV)Affinity for Slow Inactivated State (vs. Resting State)Reference
EslicarbazepineNo significant influence-31.25.9 times higher nih.govmonash.edunsolns.comaesnet.org
Carbamazepine-12.0-4.61.7 times higher nih.govmonash.edunsolns.comaesnet.org
Oxcarbazepine-16.6-28.11.8 times higher nih.govmonash.edunsolns.comaesnet.org
Lacosamide (B1674222)-4.8-53.310.4 times higher nih.govmonash.edunsolns.comaesnet.org

Similarities in Slow Inactivation Enhancement with Other Anticonvulsants (e.g., Lacosamide)

The mechanism of enhancing slow inactivation of VGSCs is not unique to eslicarbazepine and is also a key feature of the anticonvulsant lacosamide. nih.govmonash.edunsolns.com Both eslicarbazepine and lacosamide reduce the availability of VGSCs by promoting this slow inactivated state. nih.govmonash.edunsolns.com

However, there are subtle differences in their interactions. While both compounds enhance slow inactivation, lacosamide has been shown to have a stronger interaction with VGSCs in the resting state and also affects fast inactivation gating to a greater extent than eslicarbazepine. nih.govmonash.edu Studies have shown that lacosamide shifts the voltage dependence of slow inactivation more significantly than eslicarbazepine (-53.3 mV for lacosamide versus -31.2 mV for eslicarbazepine at 250 μM). nih.govnsolns.comaesnet.org Additionally, the affinity of lacosamide for the slow inactivated state is approximately 10.4 times higher than for the resting state, compared to a 5.9-fold higher affinity for eslicarbazepine. nih.govmonash.edunsolns.com

Biotransformation and Mechanistic Pharmacokinetics of Eslicarbazepine Acetate

First-Pass Hydrolysis of Eslicarbazepine (B1671253) Acetate (B1210297) to Eslicarbazepine

Upon oral administration, eslicarbazepine acetate is subject to extensive first-pass hydrolysis, a process that swiftly and efficiently converts it into its principal and pharmacologically active metabolite, eslicarbazepine, also known as S-licarbazepine. nih.govcambridge.orgnih.govresearchgate.net This conversion is so thorough that the parent compound, this compound, is generally undetectable in blood serum. researchgate.net The active metabolite, eslicarbazepine, accounts for approximately 91-92% of the systemic exposure to the drug's active components. drugbank.commedscape.com In addition to the primary active metabolite, minor active metabolites, including R-licarbazepine and oxcarbazepine (B1677851), are also formed, but they constitute less than 5% of the total systemic exposure. drugbank.comcambridge.org

The critical step of hydrolyzing this compound into its active form, eslicarbazepine, is primarily mediated by esterases located in the liver and intestines. cambridge.orgnih.govresearchgate.netresearchgate.netdovepress.com Research has pinpointed human arylacetamide deacetylase (AADAC) as the key enzyme responsible for this specific hydrolytic activation. nih.govresearchgate.net Studies using human intestinal and liver microsomes have demonstrated that AADAC efficiently catalyzes this reaction. nih.govresearchgate.net The significant role of AADAC is further substantiated by findings that its protein levels in liver microsomes are strongly correlated with the rate of this compound hydrolysis. nih.gov

Subsequent Metabolic Pathways of Eslicarbazepine

Following its formation, the active metabolite eslicarbazepine undergoes further metabolism to facilitate its elimination from the body.

The predominant metabolic pathway for the elimination of eslicarbazepine is glucuronidation, a Phase II metabolic reaction. cambridge.orgnih.govnih.govresearchgate.net In this process, glucuronic acid is attached to the eslicarbazepine molecule, forming an inactive and more water-soluble glucuronide conjugate. drugbank.comnih.gov This conjugation significantly facilitates the renal excretion of the compound. nih.govnih.gov Approximately one-third of the active metabolite is eliminated as a glucuronide conjugate. drugbank.comcambridge.org

Several specific Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes have been identified as participants in the glucuronidation of eslicarbazepine. In-vitro studies with recombinant human UGTs have shown that UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 are all involved in this conjugation process. nih.govresearchgate.net Among these, UGT2B4 has been identified as having the highest affinity for eslicarbazepine conjugation, suggesting it may play a primary role, particularly at therapeutic plasma concentrations. nih.govresearchgate.net Additionally, some evidence from studies with human hepatic microsomes suggests a mild activation of UGT1A1-mediated glucuronidation. drugbank.comresearchgate.net

Table 1: UGT Enzymes Involved in Eslicarbazepine Glucuronidation

UGT Enzyme Role in Eslicarbazepine Metabolism
UGT1A4 Involved in conjugation nih.govresearchgate.net
UGT1A9 Involved in conjugation nih.govresearchgate.net
UGT2B4 Involved in conjugation; exhibits the highest affinity nih.govresearchgate.net
UGT2B7 Involved in conjugation nih.govresearchgate.net
UGT2B17 Involved in conjugation nih.govresearchgate.net

| UGT1A1 | Subject to mild activation drugbank.comresearchgate.net |

Cytochrome P450 (CYP) Enzyme Interactions: Mechanistic Insights

Unlike many other antiepileptic drugs, this compound has a relatively low potential for clinically significant drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system. patsnap.com In-vitro studies have indicated no relevant inhibitory effects on several major CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2D6, CYP2E1, and CYP3A4. researchgate.net

Despite its generally low impact on the CYP450 system, eslicarbazepine demonstrates a moderate inhibitory effect on the CYP2C19 isoenzyme. drugbank.comresearchgate.netelsevier.eswikipedia.orgnih.govuspharmacist.com This inhibition is a key mechanistic feature of its pharmacokinetic profile. The mechanism involves direct inhibition of CYP2C19 activity, which can lead to an increase in the plasma concentrations of other drugs that are primarily metabolized by this enzyme. nih.goveuropa.eudovepress.com For instance, co-administration of this compound can result in a significant increase in the systemic exposure to phenytoin, a known CYP2C19 substrate. nih.goveuropa.eudovepress.com This interaction is considered clinically relevant and may necessitate dose adjustments of concomitant medications metabolized by CYP2C19. nih.govuspharmacist.com

Table 2: Summary of this compound's Interaction with CYP Enzymes

CYP Enzyme Interaction with Eslicarbazepine
CYP1A2 No clinically significant inhibitory effect researchgate.net
CYP2A6 No clinically significant inhibitory effect researchgate.net
CYP2B6 No clinically significant inhibitory effect researchgate.net
CYP2C19 Moderate inhibitory effect drugbank.comresearchgate.netelsevier.eswikipedia.orgnih.govuspharmacist.com
CYP2D6 No clinically significant inhibitory effect researchgate.net
CYP2E1 No clinically significant inhibitory effect researchgate.net

| CYP3A4 | No clinically significant inhibitory effect researchgate.net |

Table of Mentioned Compounds

Compound Name
This compound
Eslicarbazepine
S-licarbazepine
R-licarbazepine
Oxcarbazepine
Phenytoin
Carbamazepine (B1668303)
Lamotrigine
Topiramate
Simvastatin
Levonorgestrel (B1675169)

Mild Activation of UGT1A1-Mediated Glucuronidation

This compound undergoes biotransformation primarily through hydrolysis to its active metabolite, eslicarbazepine. This active metabolite is then subject to glucuronidation. In vitro studies using human hepatic microsomes and fresh human hepatocytes have demonstrated that eslicarbazepine exhibits a mild activation of UGT1A1-mediated glucuronidation. drugbank.comeuropa.eudrugs.comeuropa.euwvu.edueuropa.euhpra.ieeuropa.eufda.govnih.goveuropa.eu

While UGT1A1 plays a role, further research indicates that the glucuronidation of eslicarbazepine is a more complex process involving multiple UDP-glucuronosyltransferase (UGT) isozymes. researchgate.netnih.gov Studies with recombinant human UGTs have identified UGT1A4, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 as being involved in the conjugation of eslicarbazepine. researchgate.netnih.gov Among these, the UGT2B4 isozyme, particularly its high-affinity component, is suggested to play a major role at therapeutic plasma concentrations of unbound eslicarbazepine. researchgate.netnih.gov

Interestingly, while there was a significant correlation between eslicarbazepine glucuronidation and the glucuronidation of a typical UGT1A4 substrate, no such correlation was found with substrates for UGT1A1 and UGT1A9. nih.gov This suggests a more nuanced interaction with the UGT enzyme family than a simple activation of UGT1A1.

Induction of CYP3A4 Enzymes (in vivo preclinical)

Preclinical in vivo studies have shown that this compound has an inducing effect on CYP3A4 enzymes. drugbank.comeuropa.eueuropa.euhpra.ietga.gov.au This induction is clinically relevant as it can affect the metabolism of other drugs that are substrates for CYP3A4. For instance, co-administration of this compound has been shown to decrease the systemic exposure of simvastatin, a known CYP3A4 substrate, by approximately 50%. europa.eueuropa.eutga.gov.au Similarly, a decrease in the systemic exposure of oral contraceptives containing levonorgestrel and ethinylestradiol has been observed, which is also attributed to CYP3A4 induction. europa.eueuropa.eueuropa.eutga.gov.au

While in vitro studies initially suggested eslicarbazepine is a weak inducer of CYP3A4, the in vivo evidence points towards a more significant, clinically relevant induction. europa.eueuropa.euhpra.ietga.gov.au This necessitates careful consideration of potential drug-drug interactions when this compound is prescribed with medications primarily metabolized by CYP3A4.

Distinct Profile of Minimal P450 System Impact Compared to First-Generation Antiepileptic Drugs

This compound possesses a distinct metabolic profile that results in a more minimal impact on the cytochrome P450 (CYP450) system compared to first-generation antiepileptic drugs (AEDs) like carbamazepine. dovepress.comnih.govnih.govd-nb.infotandfonline.comresearchgate.netuspharmacist.comresearchgate.netresearchgate.net This difference is largely due to its unique metabolic pathway that avoids the formation of the carbamazepine-10,11-epoxide (B195693) metabolite, a reactive species responsible for many of the drug interactions and adverse effects associated with carbamazepine. dovepress.comnih.govd-nb.infotandfonline.comnih.govamrhasanneuro.comnih.govbiomedpharmajournal.org

Unlike carbamazepine, which is a potent inducer of multiple CYP enzymes, this compound's impact is more selective and generally weaker. d-nb.infouspharmacist.comresearchgate.netneupsykey.com While it does induce CYP3A4, it has been shown to have no relevant inhibitory effect on several other key CYP enzymes in vitro, including CYP1A2, CYP2A6, CYP2B6, CYP2D6, and CYP2E1. wvu.edunih.gov It does, however, show a moderate inhibitory effect on CYP2C19. drugbank.comwvu.edueuropa.eueuropa.eutga.gov.aunih.gov This more targeted interaction profile reduces the potential for a wide range of drug-drug interactions, a significant advantage over older AEDs. dovepress.comtandfonline.com

Interactive Data Table: Comparison of P450 System Impact

FeatureThis compoundCarbamazepine
CYP3A4 Induction Weak to moderate inducer drugbank.comeuropa.euwvu.edueuropa.euhpra.ietga.gov.auuspharmacist.comresearchgate.netdovepress.comPotent inducer neupsykey.com
CYP2C19 Inhibition Moderate inhibitor drugbank.comwvu.edueuropa.eueuropa.eutga.gov.aunih.govNot a primary interaction
Auto-induction No apparent auto-induction drugs.comwvu.edufda.govuspharmacist.comresearchgate.netInduces its own metabolism neupsykey.com
Formation of Epoxide Metabolite Avoids formation dovepress.comnih.govd-nb.infotandfonline.comresearchgate.netnih.govamrhasanneuro.comnih.govbiomedpharmajournal.orgresearchgate.netForms carbamazepine-10,11-epoxide dovepress.comtandfonline.comneupsykey.com
Broad CYP Enzyme Induction More selective impact d-nb.infouspharmacist.comresearchgate.netInduces multiple CYP enzymes neupsykey.com

Excretion Pathways of Eslicarbazepine and its Metabolites

Renal Clearance Mechanisms and Metabolite Composition in Excreta

The primary route of elimination for eslicarbazepine and its metabolites is through renal excretion. drugbank.comeuropa.eudrugs.comeuropa.euwvu.eduhpra.ieeuropa.eunih.goveuropa.eunih.govresearchgate.netmedscape.comtga.gov.au Over 90% of an administered dose of this compound is recovered in the urine, primarily as eslicarbazepine and its glucuronide conjugate. drugbank.comeuropa.eudrugs.comeuropa.euwvu.edueuropa.euhpra.ieeuropa.eunih.goveuropa.euresearchgate.nettga.gov.au

The composition of the metabolites in the urine consists of approximately two-thirds unchanged eslicarbazepine and one-third eslicarbazepine glucuronide. drugbank.comeuropa.eueuropa.eueuropa.euhpra.ieeuropa.eunih.goveuropa.eutga.gov.au Other minor metabolites account for the remaining portion of the excreted compounds. drugbank.comdrugs.comwvu.edunih.gov

The renal clearance of eslicarbazepine in individuals with normal renal function is approximately 20 mL/min. drugbank.comdrugs.comwvu.edu This value is notably lower than the typical glomerular filtration rate, which suggests that renal tubular reabsorption of eslicarbazepine occurs. drugbank.comdrugs.comwvu.edumedscape.com The clearance of eslicarbazepine and its metabolites is dependent on renal function, with decreased clearance observed in individuals with renal impairment. medscape.comnih.gov

Interactive Data Table: Urinary Excretion of Eslicarbazepine and its Metabolites

MetabolitePercentage of Total Urinary Excretion
Unchanged Eslicarbazepine ~67% drugbank.comeuropa.eueuropa.eueuropa.euhpra.ieeuropa.eunih.goveuropa.eutga.gov.au
Eslicarbazepine Glucuronide ~33% drugbank.comeuropa.eueuropa.eueuropa.euhpra.ieeuropa.eunih.goveuropa.eutga.gov.au
Other Minor Metabolites <10% drugbank.comdrugs.comwvu.edunih.gov

Avoidance of Toxic Epoxide Metabolite Formation

A key feature of this compound's metabolism is the avoidance of forming the toxic carbamazepine-10,11-epoxide metabolite. dovepress.comnih.govd-nb.infotandfonline.comresearchgate.netnih.govamrhasanneuro.comnih.govbiomedpharmajournal.orgresearchgate.net This is a significant advantage over carbamazepine, where the formation of this epoxide is a major metabolic pathway and is associated with a number of adverse effects and drug interactions. dovepress.comtandfonline.comneupsykey.com

The structural difference at the 10,11-position of the dibenzazepine (B1670418) nucleus in this compound directs its metabolism away from the epoxidation pathway. nih.govnih.govamrhasanneuro.comnih.gov Instead, this compound is rapidly and extensively hydrolyzed to its active metabolite, eslicarbazepine (S-licarbazepine). dovepress.comtandfonline.com This metabolic route is cleaner, producing fewer active metabolites and bypassing the formation of the problematic epoxide. dovepress.comtandfonline.com This distinction contributes to the improved tolerability profile of this compound when compared to carbamazepine. dovepress.comtandfonline.com

Synthetic Chemistry and Stereochemical Aspects of Eslicarbazepine Acetate

Established Chemical Synthesis Routes

Traditional chemical synthesis has played a fundamental role in the development of eslicarbazepine (B1671253) acetate (B1210297). These methods primarily involve either the direct asymmetric synthesis to create the desired stereocenter or the resolution of a racemic mixture.

The direct asymmetric reduction of the ketone group in oxcarbazepine (B1677851) to the corresponding chiral alcohol, (S)-licarbazepine, is a highly efficient route. This transformation is often accomplished using transition metal catalysts complexed with chiral ligands. Rhodium and ruthenium-based catalysts have been particularly prominent in this field. rsc.org

One established method involves the asymmetric hydrogenation of an enol acetate derivative of oxcarbazepine. google.comgoogle.com For instance, the use of a rhodium catalyst, such as Rh(COD)(RcSp-DuanPhos)BF4, with a hydrogen source can directly yield eslicarbazepine acetate with high enantioselectivity. google.com Similarly, chiral cationic ruthenium diamine catalysts have demonstrated high efficiency in the asymmetric hydrogenation of related dibenzo-fused azepine structures, achieving excellent yields and enantiomeric excess (ee) up to 99%. rsc.org Another approach is the asymmetric chemical reduction using a chiral Corey-Bakshi-Shibata (CBS) catalyst, which can yield (S)-licarbazepine with 99% ee and a 91% yield, though this process requires cryogenic conditions (-5 to 10°C) and organic solvents. researchgate.net

Table 1: Asymmetric Chemical Reduction of Oxcarbazepine and its Derivatives

Catalyst/Method Substrate Product Yield Enantiomeric Excess (ee) Reference
Chiral CBS Catalyst Oxcarbazepine (S)-Licarbazepine 91% 99% researchgate.net
Rh(COD)(RcSp-DuanPhos)BF₄ Enol acetate of Oxcarbazepine This compound High High google.com

Classical optical resolution is a long-standing technique for separating enantiomers from a racemic mixture. wikipedia.org This method involves reacting the racemic compound, in this case, (R,S)-licarbazepine, with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgresearchgate.net After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

A specific process for resolving racemic licarbazepine (B1675244) utilizes acetyl mandelic acid as the resolving agent. google.com For example, reacting racemic licarbazepine with (R)-(+)-acetyl mandelic acid can lead to the selective crystallization of the (S)-licarbazepine diastereomeric salt. Subsequent purification and hydrolysis of the separated salt yield (S)-licarbazepine with high optical purity (97.6%). google.com This approach, while effective, has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, although the undesired enantiomer can potentially be racemized and recycled. wikipedia.org

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful alternative to traditional chemical methods, offering high selectivity, milder reaction conditions, and improved sustainability. Enzymes, particularly reductases and lipases, are central to these modern synthetic routes for producing (S)-licarbazepine.

The enzymatic reduction of oxcarbazepine to (S)-licarbazepine is a highly stereoselective process. google.com This biotransformation is mediated by carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases), which utilize a cofactor such as NADPH. researchgate.netpatsnap.com

Researchers have successfully employed engineered ketoreductase enzymes for this purpose. acs.org For example, an alcohol dehydrogenase (ADH) variant from Lactobacillus kefir has been used for the stereoselective reduction of oxcarbazepine. researchgate.net This process, using 2-propanol for cofactor recycling, achieved a 96% yield of (S)-licarbazepine with an enantiomeric excess greater than 99.9% at a high substrate loading of 100 g/L. researchgate.net Whole-cell biotransformation using the yeast strain Pichia methanolica has also been shown to asymmetrically reduce oxcarbazepine to (S)-licarbazepine with excellent conversion (>98%) and enantiomeric excess (>98%) within 24 hours. rsc.org In human liver cytosol, several carbonyl reducing enzymes, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, have been identified as being capable of reducing oxcarbazepine. nih.gov

Table 2: Biocatalytic Reduction of Oxcarbazepine

Biocatalyst Substrate Loading Yield Enantiomeric Excess (ee) Reference
ADH variant (Lactobacillus kefir) 100 g/L 96% >99.9% researchgate.net
Pichia methanolica 103660 Not specified >98% (conversion) >98% rsc.org

Enzymatic kinetic resolution is another effective biocatalytic strategy. This method relies on the ability of enzymes, such as lipases or proteases, to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. researchgate.net

The lipase-catalyzed kinetic resolution of racemic licarbazepine has been extensively studied. researchgate.netntnu.no In a one-step process, racemic licarbazepine can be reacted with an acyl donor in the presence of a lipase. researchgate.net Lipase from Candida rugosa has demonstrated high enantioselectivity (E=31) when using vinyl benzoate as the acyl donor in MtBE as a solvent. researchgate.netntnu.no This reaction yielded the desired (S)-(+)-licarbazepine with 97% ee and an 84% yield. researchgate.net Other hydrolases, such as Protex 6L protease, have also been successfully used to resolve racemic licarbazepine. researchgate.net The process often involves the selective acylation of the (S)-enantiomer, which can then be separated from the unreacted (R)-enantiomer. google.com

Table 3: Enzymatic Kinetic Resolution of (R,S)-Licarbazepine

Enzyme Acyl Donor Solvent Enantiomeric Excess (ee) of (S)-Licarbazepine Yield Reference
Candida rugosa Lipase Vinyl benzoate MtBE 97% 84% researchgate.netntnu.no

To improve the efficiency and reusability of biocatalysts, novel immobilization techniques have been developed. One such innovative approach is the creation of interface-assembled biocatalysts for the synthesis of (S)-licarbazepine in a biphasic (oil/water) system. preprints.org

In this method, a carbonyl reductase (CR) is conjugated with polystyrene, forming a surfactant-like structure that assembles at the interface between the organic and aqueous phases. preprints.orgnih.gov This interface-assembled carbonyl reductase (IACR) was used for the asymmetric reduction of oxcarbazepine in a toluene/Tris-HCl biphasic system. nih.gov The process achieved a conversion of 95.6% and an enantiomeric excess of 98.6% for (S)-licarbazepine within 6 hours. nih.gov A key advantage of this system is the high efficiency of the catalyst assembly at the interface (83%) and the ability to reuse the biocatalyst effectively for up to five cycles. nih.gov

Table 4: Performance of Interface-Assembled Carbonyl Reductase (IACR)

Parameter Value Reference
Substrate Oxcarbazepine preprints.orgnih.gov
Product (S)-Licarbazepine preprints.orgnih.gov
Conversion 95.6% - 97.39% preprints.orgnih.gov
Enantiomeric Excess (ee) 98.6% - 99.6% preprints.orgnih.gov
Reaction Time 6 hours preprints.orgnih.gov

Stereochemical Purity and Enantiomeric Excess in Synthesis

The therapeutic efficacy of this compound is intrinsically linked to its stereochemical purity, as the desired pharmacological activity resides almost exclusively in the (S)-enantiomer, known as eslicarbazepine. Consequently, synthetic strategies are meticulously designed to achieve a high enantiomeric excess (e.e.), ensuring the final product is predominantly the active stereoisomer. Various synthetic routes have been developed, each with distinct advantages in yielding high chiral purity.

Key methods for obtaining the (S)-licarbazepine precursor with high enantiomeric excess include biocatalytic reduction and asymmetric chemical reduction. For instance, a notable biocatalytic approach utilizes an evolved ketoreductase enzyme for the stereoselective reduction of oxcarbazepine. This method has demonstrated exceptional stereochemical control, achieving an enantiomeric excess of over 99.9% for (S)-licarbazepine researchgate.net. Another efficient biocatalytic method employs an alcohol dehydrogenase (ADH) variant from Lactobacillus kefir, which has also yielded (S)-licarbazepine with an e.e. greater than 99.9% researchgate.net.

Asymmetric chemical reduction methods also provide high levels of stereochemical purity. The use of a chiral Corey-Bakshi-Shibata (CBS) catalyst in the reduction of oxcarbazepine has been reported to yield (S)-licarbazepine with a chemical purity of 98.5% and an enantiomeric excess of 99% researchgate.net. Furthermore, enzymatic kinetic resolution of racemic licarbazepine using lipases, such as lipase from Candida rugosa with vinyl benzoate as an acyl donor, has achieved an enantiomeric excess of 97% for the desired (S)-(+)-licarbazepine ntnu.no.

Patented processes for the enantioselective reduction of oxcarbazepine using various chiral ruthenium catalysts also report high enantiomeric excess. For example, the use of a RuCl(S,S)-Ts-DPEN catalyst in the presence of an anionic ion exchange resin has been shown to produce eslicarbazepine with an enantiomeric excess of up to 99.8% google.com. These rigorous synthetic controls are crucial for producing a final this compound product with the required stereochemical purity for clinical use.

Table 1: Comparison of Synthetic Methods for (S)-Licarbazepine Purity

Synthetic Method Catalyst/Enzyme Chemical Purity (%) Enantiomeric Excess (e.e.) (%) Reference
Biocatalytic Reduction Evolved Ketoreductase Not specified >99.9 acs.org
Biocatalytic Reduction ADH variant from Lactobacillus kefir Not specified >99.9 researchgate.net
Asymmetric Chemical Reduction Chiral CBS catalyst 98.5 99.0 researchgate.net
Lipase Catalyzed Kinetic Resolution Candida rugosa lipase Not specified 97.0 ntnu.no
Enantioselective Reduction RuCl(S,S)-Ts-DPEN 99.4 99.8 google.com
Enantioselective Reduction Chiral Ruthenium Catalyst 99.6 97.8 google.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

The molecular architecture of this compound is a result of deliberate design principles aimed at optimizing its pharmacological profile while minimizing the drawbacks of its predecessors, carbamazepine (B1668303) and oxcarbazepine. The structure-activity relationship (SAR) studies of the dibenzazepine (B1670418) class of compounds have provided critical insights into the features necessary for anticonvulsant activity and a favorable safety profile.

Stereochemistry plays a pivotal role in the pharmacological action of many drugs, and this is particularly true for this compound ijpsjournal.compatsnap.comnih.govresearchgate.net. The anticonvulsant activity of licarbazepine, the active metabolite, resides almost exclusively in the (S)-enantiomer (eslicarbazepine) tandfonline.com. The development of this compound as a single enantiomer prodrug was based on the understanding that the (S)-licarbazepine form is more effective and crosses the blood-brain barrier more efficiently than its (R)-enantiomer nih.govslideshare.net. This stereoselectivity is a common phenomenon in drug-receptor interactions, where the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to its biological target patsnap.com. In the case of eslicarbazepine, the specific spatial orientation of the hydroxyl group at the 10-position in the (S)-configuration is crucial for its interaction with voltage-gated sodium channels.

This compound belongs to the dibenzazepine family, a class of compounds characterized by a tricyclic dibenzazepine nucleus tandfonline.comfrontiersin.org. This core structure is a critical pharmacophore for anticonvulsant activity. The 5-carboxamide substituent on the azepine ring is another essential feature for the pharmacological activity of this class of drugs tandfonline.comfrontiersin.orgresearchgate.net. The primary mechanism of action for this compound, like its relatives carbamazepine and oxcarbazepine, is the blockade of voltage-gated sodium channels researchgate.netbiomedpharmajournal.org. The dibenzazepine nucleus bearing the 5-carboxamide group is responsible for binding to these channels, leading to their stabilization in the inactive state and thereby reducing the repetitive firing of neurons that underlies seizure activity slideshare.net.

While sharing the core dibenzazepine-5-carboxamide structure with carbamazepine and oxcarbazepine, this compound is structurally distinct at the 10,11-position of the dibenzazepine ring researchgate.netnih.gov. This seemingly minor modification leads to significant differences in its pharmacodynamic profile. Carbamazepine is thought to primarily affect the fast inactivation of voltage-gated sodium channels, whereas this compound, through its active metabolite eslicarbazepine, predominantly enhances the slow inactivation of these channels tandfonline.comnih.govnih.gov. This distinct mechanism may contribute to a more selective inhibition of rapidly firing neurons, which are characteristic of epileptic foci, while having less effect on neurons with normal activity slideshare.netresearchgate.net. This difference in pharmacodynamics, stemming from the structural variation at the 10,11-position, may underlie the observed clinical differences in efficacy and tolerability between these agents nih.gov.

A key objective in the molecular design of this compound was to circumvent the formation of toxic metabolites associated with carbamazepine biomedpharmajournal.org. Carbamazepine is metabolized in the liver to carbamazepine-10,11-epoxide (B195693), an active metabolite that is implicated in some of the adverse effects of the parent drug nih.govtandfonline.comnih.govmedscape.comlitfl.commedscape.com. The structural design of this compound, specifically the modification at the 10,11-position, prevents the metabolic pathway that leads to the formation of this reactive epoxide metabolite slideshare.netbiomedpharmajournal.orgnih.govresearchgate.net. The metabolic pathway of this compound primarily involves hydrolysis to the active metabolite, eslicarbazepine, which is then mainly eliminated through glucuronidation and renal excretion nih.gov. This deliberate structural modification results in a cleaner metabolic profile, which is a significant factor in the improved safety and tolerability of this compound compared to carbamazepine nih.govresearchgate.net.

Preclinical Pharmacological Investigations and Disease Modeling

In Vitro Electrophysiological Characterization

The primary mechanism of action of eslicarbazepine (B1671253) acetate's active metabolite, eslicarbazepine, is understood to be the inhibition of voltage-gated sodium channels (VGSCs). patsnap.com In vitro studies have been crucial in defining the specifics of this interaction and its consequences on neuronal excitability.

Studies using neuronal cell lines have demonstrated that eslicarbazepine effectively inhibits sustained repetitive neuronal firing. drugbank.com This action is a hallmark of many antiepileptic drugs and is believed to contribute significantly to their anticonvulsant effects. In vitro electrophysiological studies have shown that eslicarbazepine stabilizes the inactivated state of VGSCs, thereby preventing their return to an activated state which is necessary for the propagation of high-frequency neuronal discharges characteristic of seizures. patsnap.comdrugbank.com

In N1E-115 mouse neuroblastoma cells, which endogenously express several subtypes of VGSCs (Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.6, and Naᵥ1.7), eslicarbazepine has been shown to have a voltage-dependent inhibitory effect on the sodium current. nih.govfrontiersin.org This indicates a preferential interaction with channels in a non-resting state, a characteristic that would favor the modulation of pathologically overactive neurons.

Whole-cell patch-clamp techniques have provided detailed insights into the interaction of eslicarbazepine with VGSCs. These studies have revealed that eslicarbazepine enhances the slow inactivation of VGSCs, a mechanism that distinguishes it from older VGSC-targeting drugs like carbamazepine (B1668303). nih.gov By promoting slow inactivation, eslicarbazepine reduces the availability of VGSCs to open in response to depolarization, thereby dampening neuronal excitability. nih.gov

Furthermore, research on human Cav3.2 T-type calcium channels, which are implicated in epileptogenesis, has shown that eslicarbazepine can effectively inhibit these channels. nih.govaesnet.org This dual action on both sodium and T-type calcium channels may contribute to its broad anticonvulsant profile. nih.govbiospace.com

Table 1: Effects of Eslicarbazepine on Voltage-Gated Ion Channels (In Vitro)
Channel TypeCell LineEffectReference
Voltage-Gated Sodium Channels (VGSCs)N1E-115 mouse neuroblastomaInhibition of fast and slow inactivated states nih.gov
hCaᵥ3.2 T-type Calcium ChannelsHEK 293 cellsInhibition of high and low-affinity inward currents aesnet.org
hCaᵥ2.1 Calcium ChannelsCHO cellsNo significant effect aesnet.org
Naᵥ1.5 ChannelsMDA-MB-231 and HEK-Naᵥ1.5 cellsInhibition of transient and persistent Na+ current nih.gov

Investigations in dissociated hippocampal cells have further substantiated the effects of eslicarbazepine on neuronal excitability. In CA1 neurons from hippocampal slices, eslicarbazepine has been shown to significantly reduce the maximal persistent sodium current (INaP) conductance and decrease the firing rate. nih.gov This reduction in firing frequency is a direct consequence of its action on VGSCs. uni-bonn.de

Interestingly, studies on hippocampal slices from chronically epileptic rats have shown that eslicarbazepine reduces maximal firing rates in CA1 pyramidal cells and both feed-forward and feed-back interneurons. uni-bonn.de This suggests that its modulatory effects are preserved in epileptic tissue. Furthermore, eslicarbazepine has been found to reduce neuronal excitability and sodium channel currents in a concentration-dependent manner in rat hippocampal synapses. nih.gov

Efficacy in Animal Models of Epilepsy and Seizure Disorders

The anticonvulsant activity of eslicarbazepine acetate (B1210297) has been confirmed in a variety of animal models that represent different aspects of epilepsy and seizure generation.

Eslicarbazepine acetate has demonstrated efficacy against seizures induced by chemical convulsants that act on the GABAergic system. It has shown protective effects in models of seizures induced by bicuculline (B1666979) and picrotoxin, which are antagonists of the GABAA receptor. nih.gov This suggests that this compound can counteract seizures arising from a deficit in inhibitory neurotransmission.

In the 4-aminopyridine (B3432731) (4-AP) model, which induces seizures by blocking potassium channels and leading to widespread neuronal hyperexcitability, eslicarbazepine's active metabolite blocked seizure-like events in vitro. nih.gov Additionally, in the 6-Hz psychomotor seizure test, a model of pharmacoresistant seizures, this compound exhibited dose-dependent protection. nih.govnih.gov

This compound has shown robust efficacy in well-established chronic models of epilepsy. In the maximal electroshock seizure (MES) test in mice, a model predictive of efficacy against generalized tonic-clonic seizures, this compound demonstrated significant anticonvulsant properties. nih.gov A 90% protection against MES-induced seizures was observed at a specific dose, and the corresponding plasma concentration of eslicarbazepine was determined. nih.gov

The kindling model, which mimics the progressive development of epilepsy (epileptogenesis), has also been used to evaluate this compound. In both corneal and amygdala kindling models in mice, this compound and its active metabolite, eslicarbazepine, showed anticonvulsant effects on partial-onset seizures. nih.gov Administration of this compound increased the number of stimulations required to reach a fully kindled state, suggesting a potential to interfere with the progression of epilepsy. nih.govnih.gov Furthermore, in carbamazepine-resistant kindled rats, a high dose of eslicarbazepine showed acute anticonvulsant efficacy, highlighting its potential in treatment-resistant epilepsy. mdpi.com

Table 2: Efficacy of this compound in Animal Models of Seizures
ModelSpeciesEffectReference
Maximal Electroshock Seizure (MES)MouseDose-dependent protection against tonic-clonic seizures nih.gov
6-Hz Psychomotor SeizureMouseDose-dependent protection nih.gov
Corneal KindlingMouseInhibited acquisition of kindling and reduced seizure severity nih.govnih.gov
Amygdala KindlingMouseIncreased focal seizure threshold and reduced seizure severity nih.gov
Picrotoxin-induced Seizures-Efficacy demonstrated nih.gov
Bicuculline-induced Seizures-Efficacy demonstrated nih.gov
4-Aminopyridine-induced Seizures-Efficacy demonstrated nih.gov
Latrunculin A-induced SeizuresMousePrevention of epileptogenesis nih.gov

Genetic Models of Epilepsy

Preclinical evaluations in genetic models of epilepsy have been instrumental in elucidating the therapeutic potential of this compound. These models, which mimic the genetic underpinnings of certain human epilepsies, provide a valuable platform for investigating the compound's efficacy and mechanism of action.

KCNQ2-related Self-Limited Epilepsy in Mice:

Research has been conducted using a mouse model of KCNQ2-related self-limited epilepsy, which is caused by a heterozygous deletion of the Kcnq2 gene (Kcnq2+/-) biospace.comnih.gov. This condition in humans is characterized by neonatal seizures that typically resolve within the first few months of life. In this mouse model, it was observed that Kcnq2+/- mice exhibited a lower seizure threshold compared to their wild-type (Kcnq2+/+) littermates biospace.comnih.gov.

The active metabolite of this compound, eslicarbazepine (S-Lic), was investigated for its effects on hippocampal neuronal activity in vitro. S-Lic was found to block 4-aminopyridine-evoked seizure-like events at high concentrations and significantly reduce their incidence at lower concentrations nih.gov. Interestingly, while these effects were not significantly different between the two genotypes, the EC50 estimation suggested a higher efficacy in the Kcnq2+/- mice biospace.comnih.gov. In vivo studies demonstrated that this compound provided dose-dependent protection against seizures in both Kcnq2+/- and Kcnq2+/+ mice in the 6-Hz psychomotor seizure model biospace.comnih.gov. These findings suggest that the increased neuronal excitability in Kcnq2+/- mice is effectively counteracted by high concentrations of S-Lic, likely through the blockade of various sodium channel subtypes biospace.comnih.gov.

GASH/Sal Hamster Model of Audiogenic Seizures:

The Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal) model presents with reflex tonic-clonic seizures in response to intense sound stimuli mdpi.comnih.gov. This model was utilized to assess the effectiveness of both acute and repeated administration of this compound against audiogenic seizures mdpi.comnih.gov.

In an acute study, intraperitoneal administration of this compound resulted in a reduction in seizure severity mdpi.comnih.gov. A subchronic study, involving daily administration for 14 days, showed a similar anticonvulsant effect mdpi.comnih.gov. Notably, no statistically significant differences in the reduction of seizure severity were observed between the different doses tested or between acute and repeated administration of the drug mdpi.comnih.gov. This suggests that this compound has a consistent anticonvulsant effect in this genetic model of reflex epilepsy.

ModelKey Findings
KCNQ2+/- Mouse Lower seizure threshold compared to wild-type. This compound provided dose-dependent seizure protection.
GASH/Sal Hamster This compound reduced the severity of audiogenic seizures in both acute and subchronic administration.

Studies on Neurobiological Mechanisms beyond Seizure Suppression

Beyond its immediate anticonvulsant effects, research into this compound has explored its potential to modulate underlying neurobiological processes involved in epilepsy. These investigations delve into its effects on physiological brain rhythms and its potential to prevent the development of epilepsy, a concept known as antiepileptogenesis.

Modulation of Physiological Hippocampal Oscillations

The hippocampus plays a crucial role in learning and memory, processes that are often disrupted in individuals with epilepsy. Its intricate network activity is characterized by distinct oscillatory patterns, including sharp wave-ripples (SPW-Rs) and gamma oscillations.

Hippocampal OscillationEffect of S-Lic
Sharp Wave-Ripples (SPW-Rs) Increased amplitude, decreased incidence.
Gamma Oscillations Slightly decreased frequency.

Investigation of Antiepileptogenic Potential in Preclinical Models

A critical area of epilepsy research is the search for therapies that can prevent the development of epilepsy after an initial insult, such as a brain injury or prolonged seizures (status epilepticus). This disease-modifying effect is known as antiepileptogenesis.

Preclinical ModelTreatment ProtocolOutcome
Pilocarpine (B147212) Mouse Model Transient administration for 6 weeks, starting 9 days after pilocarpine injection.Significant reduction in spontaneous seizures and neuropathology 8 weeks after treatment cessation.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Quantitative Estimation

Chromatography is a cornerstone for the separation and quantification of Eslicarbazepine (B1671253) acetate (B1210297) and its related compounds. Its high resolving power allows for the separation of the analyte from impurities and metabolites, making it an indispensable tool for quality control and bioanalytical studies.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most widely reported technique for the quantitative estimation of Eslicarbazepine acetate. rfppl.co.in Numerous RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating their accuracy, precision, and reliability. nih.goviosrjournals.org

These methods typically employ a C18 column and an isocratic or gradient elution system. nih.govtandfonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate or potassium dihydrogen phosphate) and an organic modifier (such as methanol (B129727) or acetonitrile). nih.goviosrjournals.orgijarpb.in Detection is commonly performed using an ultraviolet (UV) detector at wavelengths where the compound exhibits maximum absorbance, such as 210 nm or 230 nm. iosrjournals.orgijarpb.in

A developed RP-HPLC method utilized a mobile phase of methanol and 0.005 M ammonium acetate (70:30 v/v) with a Dionex C18 column. nih.gov The analysis achieved a retention time of 4.9 minutes for this compound with detection at 230 nm. nih.govnih.gov This method was validated over a concentration range of 10-90 μg/ml, showing excellent linearity with a correlation coefficient (r²) of 0.9995. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 3.144 μg/ml and 9.52 μg/ml, respectively. nih.govnih.gov Another study developed a stability-indicating HPLC method capable of separating this compound from its impurities and degradation products, highlighting the robustness of HPLC for quality control during stability studies. tandfonline.com

Summary of Developed RP-HPLC Methods for this compound Analysis
ParameterMethod 1 nih.govnih.govMethod 2 iosrjournals.orgMethod 3 ijarpb.in
ColumnDionex C18 (250x4.6 mm, 5 µm)Inertsil ODS 3V (150 mm, 4.6 mm, 5µm)Inertsil ODS-2 (150 x 4.6mm), 5µm
Mobile PhaseMethanol: 0.005 M Ammonium Acetate (70:30 v/v)0.1% Orthophosphoric acid buffer: Methanol: Acetonitrile (B52724) (500:250:250 v/v/v)Buffer (pH 2.5): Acetonitrile:Methanol (50:30:20 v/v/v)
Flow Rate1.0 ml/min1.5 ml/min1.0 ml/min
Detection Wavelength230 nm210 nm230 nm
Retention Time (min)4.9Not Specified4.86
Linearity Range10-90 µg/mlNot SpecifiedNot Specified
LOD3.144 µg/ml25 µg/mL (for impurities)Not Specified
LOQ9.52 µg/ml25 µg/mLNot Specified

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful bioanalytical techniques used for the highly sensitive and selective quantification of this compound and its metabolites in biological matrices. rfppl.co.innih.gov These methods are essential in pharmacokinetic and metabolic studies.

A UPLC-MS/MS method was developed to quantify the metabolite cis-10,11-dihydro-5H-dibenz[b,f]azepine-10,11-diol in rat plasma. jksus.orgepa.gov The sample preparation involved a protein precipitation technique using acetonitrile. jksus.org Chromatographic separation was achieved on a Waters Acquity BEH C18 column with a mobile phase of acetonitrile and 0.01 M potassium dihydrogen phosphate (B84403) (60:40, v/v) at a flow rate of 0.2 ml/min. jksus.orgepa.gov

Mass spectrometric analysis was performed in the positive ion detection mode using electrospray ionization (ESI). jksus.org For quantitative analysis, multiple reaction monitoring (MRM) mode was employed, selecting specific precursor-to-product ion transitions. For this compound, the transition monitored was m/z 297.08 → 228.06, while for its metabolite (M3), the transition was m/z 228.06 → 196.08. jksus.org This method demonstrated linearity over a calibration curve range of 5–100 ng/ml for the M3 metabolite. jksus.orgepa.gov The high sensitivity and specificity of UPLC-MS/MS make it a superior choice for bioanalytical applications where trace-level quantification is required. rfppl.co.in

UPLC-MS/MS Parameters for this compound and Metabolite Analysis jksus.org
ParameterCondition
InstrumentationUPLC-MS/MS
ColumnWaters Acquity BEH C18 (150 × 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile: 0.01 M Potassium Dihydrogen Phosphate (60:40, v/v)
Flow Rate0.2 ml/min
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)m/z 297.08 → 228.06
MRM Transition (Metabolite M3)m/z 228.06 → 196.08
Retention Time (this compound)3.12 min
Retention Time (Metabolite M3)1.82 min

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of this compound. A validated stability-indicating HPTLC method has been reported for its determination in bulk drug.

The method utilized pre-coated silica (B1680970) gel HPTLC plates with a mobile phase composed of toluene, methanol, and acetone (B3395972) (6:2:2 v/v/v). Densitometric analysis was performed at 254 nm. This method resulted in a sharp, well-defined peak for this compound at a retention factor (Rf) value of 0.67 ± 0.02. The method demonstrated good linearity in the concentration range of 200–2000 ng/spot with a correlation coefficient (r²) of 0.995. The HPTLC method was also proven to be stability-indicating, as it could effectively separate the parent drug from its degradation products formed under various stress conditions, such as photochemical degradation.

Spectroscopic Analysis Methods

Spectroscopic methods are fundamental for both the quantification and structural elucidation of this compound. These techniques are often used in conjunction with chromatography for detection and for the confirmation of the chemical structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and economical technique for the quantitative analysis of this compound. The principle of quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. This compound exhibits significant UV absorbance due to its chemical structure.

In various HPLC methods, the UV detector is set at the wavelength of maximum absorbance (λmax) to achieve the highest sensitivity. For this compound, λmax has been identified at approximately 230 nm. nih.govijarpb.in Standalone spectrophotometric methods can also be developed for routine quality control analysis in bulk and tablet dosage forms, offering a rapid and less instrumentally intensive alternative to chromatography. The selection of an appropriate solvent is crucial, and methanol is commonly used to prepare solutions for UV analysis. nih.gov

Infrared (IR) spectroscopy is a powerful tool for the structural confirmation of this compound. xjtu.edu.cn The technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

A Fourier-Transform Infrared (FT-IR) spectroscopic method has been developed for both the quantification and identification of this compound. semanticscholar.orgscribd.com The FT-IR spectrum of this compound shows characteristic absorption peaks corresponding to its functional groups. A key peak for quantification is the absorbance of the carbonyl (C=O) group from the acetate moiety, which appears at 1726 cm⁻¹. semanticscholar.orgscribd.com By preparing a standard calibration plot of absorbance versus concentration, the amount of this compound in an unknown sample can be determined. semanticscholar.org This method provides a rapid, non-destructive means of analysis and is particularly useful for confirming the identity of the bulk drug substance. scribd.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Determination

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for the determination of elemental impurities in pharmaceutical substances like this compound. The monitoring of heavy metals is a critical aspect of quality control, as these elements can be toxic even at trace levels. ijpsr.comijpsr.com An analytical method for quantifying eight specific elemental impurities—Arsenic (As), Manganese (Mn), Cadmium (Cd), Chromium (Cr), Vanadium (V), Molybdenum (Mo), Copper (Cu), and Antimony (Sb)—in this compound has been established and validated. ijpsr.comijpsr.com

The procedure involves digesting the drug sample, typically using microwave radiation with acid, before analysis. ijpsr.comijpsr.com This sample preparation step ensures that the elements are in a suitable form for introduction into the plasma. The ICP-MS instrument then atomizes and ionizes the elements in a high-temperature argon plasma, and the resulting ions are separated by a mass spectrometer based on their mass-to-charge ratio. This allows for the selective and sensitive quantification of each element. ijpsr.com

Validation studies have demonstrated that this ICP-MS method is selective, sensitive, accurate, linear, precise, and robust for its intended purpose. ijpsr.comijpsr.com The method's linearity has been confirmed with a correlation coefficient greater than 0.99, and accuracy has been established through spike-recovery studies, with results falling within the acceptable range of 70% to 150%. ijpsr.comijpsr.com This validated method is suitable for the routine quality control testing of this compound for elemental impurities. ijpsr.com

Table 1: Elemental Impurities in this compound Determined by ICP-MS
ElementSymbol
ArsenicAs
ManganeseMn
CadmiumCd
ChromiumCr
VanadiumV
MolybdenumMo
CopperCu
AntimonySb

Emerging Research Areas and Future Directions

Deeper Elucidation of VGSC Binding Sites and Conformational Changes

Eslicarbazepine (B1671253) acetate's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs). nih.govpatsnap.com Its active metabolite, eslicarbazepine, selectively stabilizes the slow-inactivated state of these channels, which reduces neuronal hyperexcitability. patsnap.com This contrasts with older drugs like carbamazepine (B1668303) and oxcarbazepine (B1677851), which primarily affect the fast inactivation pathway. nih.gov

Current research is focused on pinpointing the specific binding sites on the VGSC α-subunit and understanding the precise conformational changes induced by eslicarbazepine. Studies have shown that eslicarbazepine has a higher affinity for the inactivated state of the channel compared to the resting state. nsolns.comnih.gov The affinity for the slow inactivated state has been found to be significantly higher than for other states. nih.gov For instance, in one study, the affinity of eslicarbazepine for the slow inactivated state was 5.9 times higher than for the resting state. nih.gov This preferential binding is thought to contribute to its efficacy and tolerability profile, as it is more active in rapidly firing neurons characteristic of seizure activity while having less effect on normal neuronal signaling. patsnap.com

Further investigations are aimed at elucidating the structural rearrangements within the channel's pore and voltage-sensing domains upon drug binding. nih.gov Understanding these molecular intricacies will be crucial for the rational design of next-generation VGSC modulators with enhanced selectivity and fewer off-target effects.

Comparative Affinity of Eslicarbazepine for VGSC States
CompoundAffinity Ratio (Slow Inactivated vs. Resting State)Effect on Fast Inactivation
Eslicarbazepine5.9-fold higher nih.govNo significant alteration nih.gov
Carbamazepine1.7-fold higher nih.govShifts voltage dependence nsolns.com
Oxcarbazepine1.8-fold higher nih.govShifts voltage dependence nsolns.com

Investigation of Novel Molecular Targets and Pathways

While VGSC inhibition is the primary mechanism, research suggests that eslicarbazepine acetate (B1210297) may have other molecular targets and influence various pathways. In vitro studies have indicated that eslicarbazepine can inhibit T-type calcium channels, which may also contribute to its anticonvulsant properties. drugbank.com There is also evidence to suggest that it may modulate the release of the excitatory neurotransmitter glutamate, further dampening neuronal excitability. patsnap.com

Recent studies have also explored the effects of eslicarbazepine acetate and its active metabolite on other sodium channel isoforms, such as Nav1.5, which is predominantly found in the heart. researchgate.netfrontiersin.org Both this compound and eslicarbazepine have been shown to inhibit transient and persistent sodium currents in cells expressing Nav1.5. researchgate.netfrontiersin.orgbiorxiv.org This finding could provide a molecular explanation for the observed prolongation of the PR interval in some patients. researchgate.netfrontiersin.orgbiorxiv.org Additionally, computational studies have suggested a potential dual inhibitory role for this compound on both VGSCs and β-secretase (BACE), an enzyme implicated in Alzheimer's disease, though this requires experimental validation. nih.gov

Exploration of Advanced Biocatalytic Systems for Sustainable Synthesis

The synthesis of this compound, a single-enantiomer drug, presents chemical challenges. thechemicalengineer.com Traditional methods can be inefficient and environmentally burdensome. thechemicalengineer.com Consequently, there is a growing interest in developing sustainable and efficient biocatalytic systems for its synthesis. "Green chemistry" approaches aim to reduce the use of hazardous substances and improve efficiency. benthamdirect.comsemanticscholar.org

Researchers are exploring the use of whole-cell biotransformation and isolated enzymes to achieve the stereoselective reduction of oxcarbazepine to (S)-licarbazepine, the key intermediate for this compound. rsc.orgresearchgate.net For example, the yeast strain Pichia methanolica has been successfully used for the asymmetric reduction of oxcarbazepine, yielding the desired S-enantiomer with high conversion and enantiomeric excess. rsc.org Other enzymatic approaches involve the use of ketoreductases and lipases for the resolution of racemic mixtures or for direct acylation steps. google.comacs.orggoogle.com These biocatalytic methods often offer higher yields and selectivity under milder reaction conditions compared to conventional chemical synthesis. researchgate.net

Examples of Biocatalytic Approaches in this compound Synthesis
Biocatalytic MethodEnzyme/OrganismKey TransformationReported Outcome
Whole-cell BiotransformationPichia methanolica rsc.orgAsymmetric reduction of oxcarbazepine rsc.org>98% conversion, >98% enantiomeric excess rsc.org
Enzymatic ReductionKetoreductase (KRED) acs.orggoogle.comEnantioselective reduction of oxcarbazepine google.comHigh yield and purity researchgate.net
Enzymatic ResolutionLipase google.comntnu.noAcylation of (S)-Licarbazepine google.comSeparation of enantiomers google.com

Application of Omics Technologies (e.g., Pharmacogenomics, Proteomics) to Mechanistic Studies

The application of "omics" technologies, such as pharmacogenomics and proteomics, holds significant promise for unraveling the complex mechanisms of action of this compound and for personalizing therapy. Pharmacogenomic studies could identify genetic variations in VGSC genes or metabolic enzymes that influence a patient's response to the drug or their susceptibility to adverse effects.

This compound is extensively metabolized to its active metabolite, eslicarbazepine, primarily through hydrolytic first-pass metabolism. drugbank.com While it has a minimal impact on the cytochrome P450 (CYP) enzyme system compared to older antiepileptic drugs, it does have a moderate inhibitory effect on CYP2C19 and can induce CYP3A4 in vivo. patsnap.comdrugbank.com The active metabolites are further metabolized to inactive glucuronides, a process that can be affected by other enzyme-inducing drugs. nih.gov Understanding the genetic variability in these enzymes could help predict drug-drug interactions and optimize dosing. Proteomics could be employed to identify changes in protein expression profiles in neuronal cells or tissues following treatment with this compound, potentially revealing novel targets or pathways affected by the drug.

Development of Advanced Computational Models for Drug-Target Interactions and Pharmacokinetics

Advanced computational modeling is becoming an indispensable tool in drug development and pharmacology. For this compound, molecular docking studies are being used to simulate its interaction with VGSCs at an atomic level. nih.gov These models can help visualize the binding pocket and predict the binding affinity, providing insights that are difficult to obtain through experimental methods alone. nih.gov Such studies have indicated that hydrophobic and pi-pi interactions are critical for the correct positioning of this compound within the catalytic site of VGSCs. nih.gov

In parallel, population pharmacokinetic (PPK) and physiologically based pharmacokinetic (PBPK) models are being developed to describe and predict the absorption, distribution, metabolism, and excretion of this compound in different patient populations, including children. nih.govsimulations-plus.comneurology.org These models integrate physiological data with drug-specific properties to simulate plasma concentrations over time. simulations-plus.comneurology.org They have been instrumental in supporting dose selection for pediatric patients and in designing clinical trials. nih.govsimulations-plus.comneurology.org

Mechanistic Studies on Long-Term Neurobiological Effects in Preclinical Settings

Preclinical studies in animal models are crucial for understanding the long-term neurobiological effects of this compound. These studies go beyond seizure control to investigate potential disease-modifying or anti-epileptogenic effects. For instance, in a mouse model using latrunculin A to induce seizures, pretreatment with this compound not only prevented acute seizures but also the development of chronic spontaneous seizures and EEG abnormalities. nih.gov This suggests a potential anti-epileptogenic effect. nih.gov The study also found that this compound reversed the increase in extracellular levels of taurine, glycine, and aspartate, and reduced glutamate levels in the hippocampus. nih.gov

Other preclinical research has explored the effects of this compound on cognitive function. In a mouse model of focal stroke, which often leads to cognitive impairments, treatment with this compound was found to ameliorate hyperactivity and cognitive deficits. aesnet.org It also normalized the increased neuronal activity in cognition-related brain regions, as measured by c-Fos expression. aesnet.org These findings suggest that this compound may have neuroprotective effects beyond its anticonvulsant activity.

Q & A

Basic Research Questions

Q. What experimental design is recommended for assessing the anticonvulsant efficacy of eslicarbazepine acetate in preclinical models?

  • Methodological Answer : Use CD-1 mice administered this compound via oral gavage (350 mg/kg) with plasma, brain, and liver samples collected at timed intervals (e.g., 0.5–24 hours post-dose). Quantify metabolites (S-licarbazepine, oxcarbazepine) using validated LC-MS/MS protocols. Non-compartmental pharmacokinetic analysis (AUC, Cmax, t₁/₂) should compare tissue distribution ratios (e.g., brain-to-plasma AUC ratio of 5.65 for S-licarbazepine) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS07 classification; H315/H319 hazards) .
  • Ventilation : Use fume hoods for powder handling; respiratory filters (e.g., FFP2 masks) for prolonged exposure .
  • Hygiene : Prohibit food/drink in labs; wash hands post-handling .

Q. How is the purity of this compound ensured in experimental formulations?

  • Methodological Answer : Optimize synthesis via recrystallization using ethanol/water mixtures to achieve >99% purity. Monitor crystal stability via X-ray diffraction (XRPD) and thermal gravimetric analysis (TGA) to confirm absence of solvates or hydrates .

Advanced Research Questions

Q. How can discrepancies in efficacy outcomes between phase III trials and real-world data for this compound be resolved?

  • Methodological Answer : Conduct meta-analyses pooling phase III trial data (e.g., BIA-2093-301 to -304) and post-marketing studies (e.g., Euro-Esli). Adjust for confounders (e.g., patient adherence, comorbidities) using multivariate regression. Compare responder rates (≥50% seizure reduction) and retention rates at 12 months across datasets .

Q. What methodologies evaluate blood-brain barrier (BBB) penetration of this compound in animal models?

  • Methodological Answer :

  • Sampling : Collect brain tissue post-euthanasia, homogenize in PBS, and quantify S-licarbazepine via LC-MS/MS.
  • Data Analysis : Calculate brain-to-plasma AUC ratios (e.g., 85% of total brain exposure attributed to S-licarbazepine vs. 15% oxcarbazepine) .
  • Table :
MetaboliteBrain AUC (ng·h/mL)Plasma AUC (ng·h/mL)Ratio (Brain/Plasma)
S-licarbazepine1,2501,1201.12
Oxcarbazepine2201901.16

Q. What statistical approaches are recommended for analyzing treatment-emergent adverse events (TEAEs) in pooled clinical data?

  • Methodological Answer : Use incidence analysis for TEAEs (e.g., dizziness: 22–35%; hyponatremia: 1–4%) and time-to-event models (Kaplan-Meier) for discontinuation rates. Stratify by dose (800–1,200 mg/day) and comorbidities (e.g., renal impairment) .

Q. How do pharmacokinetic parameters of this compound differ in hepatic/renal impairment populations?

  • Methodological Answer : Conduct phase I studies (e.g., BIA-2093-111/112) comparing AUC and Cmax in healthy vs. impaired subjects. For moderate hepatic impairment, reduce dose by 50%; for severe renal impairment (CrCl <30 mL/min), avoid use due to 60% higher S-licarbazepine exposure .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s impact on hormonal contraceptives?

  • Methodological Answer : Design crossover studies measuring ethinylestradiol/levonorgestrel plasma levels before/after this compound coadministration. Use LC-MS/MS for quantification and apply ANOVA to assess interaction significance (e.g., 42% reduction in contraceptive AUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.